1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloroethan-1-one
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Description
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloroethan-1-one is a useful research compound. Its molecular formula is C18H16ClNO2 and its molecular weight is 313.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications
The tetrahydroisoquinoline moiety, a core structure similar to that of the compound , is found in molecules with significant biological activities, including anticancer properties. For instance, the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as potential anticancer agents has been extensively studied. These compounds have shown potent cytotoxicity against various cancer cell lines, including breast cancer lines MCF-7, MDA-MB-231, and Ishikawa, with some derivatives demonstrating IC50 values as low as 0.23 µg/mL (Redda, Gangapuram, Ardley, 2010).
Gene Expression Regulation
Another area of research is the exploration of cis-1-benzoyl-1,2,3,4-tetrahydroquinoline ligands for controlling gene expression in ecdysone responsive systems. A library of these compounds was prepared and assayed for their ability to cause expression of a reporter gene downstream of an ecdysone response element in a mammalian cell line. The study found that compounds with small lipophilic substituents at certain positions were the most potent, indicating their potential in gene regulation applications (Smith, Cavanaugh, Friz, Thompson, Saggers, Michelotti, García, Tice, 2003).
Synthesis and Chemical Transformations
Research also delves into the synthesis methodologies and chemical transformations of related compounds, highlighting their versatility and potential in creating pharmacologically active derivatives. For example, the novel formation of 1,2,3,4-tetrahydroquinoline derivatives through reactions involving benzoyl peroxide and NN-disubstituted aromatic amines offers a convenient method for synthesizing quinoline derivatives with potential therapeutic values (Roy, Swan, 1969).
Additionally, the oxidation of 1-benzyldihydroisoquinolines or 1-benzyltetrahydroisoquinolines with dioxygen to 1-benzoylisoquinolines demonstrates an environmentally benign methodology for synthesizing these compounds from simpler precursors, further highlighting the research interest in their chemical properties and synthesis routes (Gan, Lu, Huang, Ni, Xu, Yao, Wu, 2011).
Properties
IUPAC Name |
1-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloroethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO2/c19-12-17(21)15-8-9-16-14(11-15)7-4-10-20(16)18(22)13-5-2-1-3-6-13/h1-3,5-6,8-9,11H,4,7,10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCRYVUYKHLUBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C(=O)CCl)N(C1)C(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.